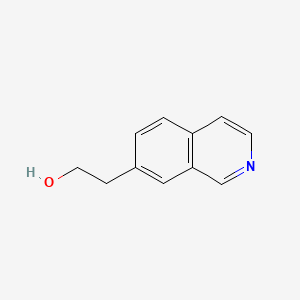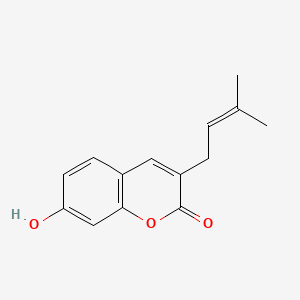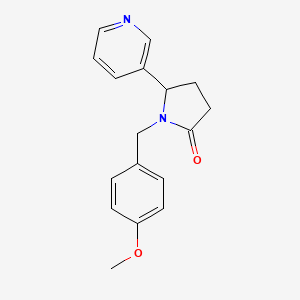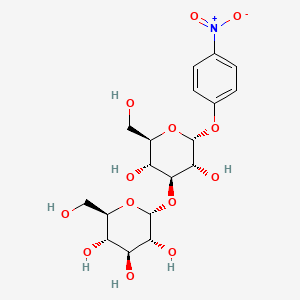
2-(7-Isoquinolinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(7-Isoquinolinyl)ethanol” is a chemical compound with the molecular formula C11H11NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been developed for the efficient synthesis of isoquinoline and its derivatives . For instance, one method involves the use of phthalimide as the raw material, which proceeds via rearrangement under strong alkaline conditions leading to isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes an isoquinoline ring, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Isoquinolines demonstrate a wide range of biological activities, which has led to the development of new strategies for the synthesis of isoquinoline derivatives . These strategies include semi-synthesis or total synthesis .Scientific Research Applications
Chiral Ligand for Transition Metals : The synthesis of chiral ligands, like 1-(1-Isoquinolinyl)-1-(2-pyridyl)ethanol, a compound structurally related to 2-(7-Isoquinolinyl)ethanol, has been shown to be useful in creating chelating agents for transition metals (Elman & Moberg, 1986).
Influence in Magnetic Field Effects : Research on the effects of magnetic fields on chemical kinetics has involved the study of isoquinoline derivatives, which includes compounds like this compound (Steiner & Ulrich, 1989).
Pharmaceutical and Color Industries : Isoquinoline derivatives, including compounds structurally similar to this compound, have been used in supercritical ethanol as solvents for important reactions in pharmaceutical and color industries (Takebayashi, Furuya, & Yoda, 2016).
Fluorescence Studies in Biological Applications : The fluorescence properties of N-aryl-2-aminoquinolines, which are related to this compound, have been studied for their potential in biological applications (Hisham et al., 2019).
Anti-Cancer Properties : Isoquinoline alkaloids have shown specific cytotoxicity on human cancer cell lines, suggesting potential in developing anti-cancer agents (Ding et al., 2016).
Link to Opiates and Alcoholism : Isoquinoline alkaloids have been studied for their role in alcohol dependence and their potential link to opiates, which could be relevant for compounds like this compound (Blum et al., 1978).
Synthesis of Novel Compounds : Research has focused on the efficient construction of complex molecular structures using isoquinoline and related compounds, indicating their utility in synthetic chemistry (Sun et al., 2015).
Bioelectrooxidation of Ethanol : Studies involving pyrroloquinoline quinone (PQQ)-dependent enzymes have explored the bioelectrooxidation of ethanol, which can have implications for biofuel cell applications (Aquino Neto et al., 2015).
Identification in Crude Extracts : High-temperature gas chromatography-mass spectrometry has been used to identify isoquinoline alkaloids, including those related to this compound, in crude ethanol extracts of certain plants (Pereira et al., 1999).
Future Directions
Properties
IUPAC Name |
2-isoquinolin-7-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5,7-8,13H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUXJIFTBESER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652618 |
Source


|
| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-33-8 |
Source


|
| Record name | 7-Isoquinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)


![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)







